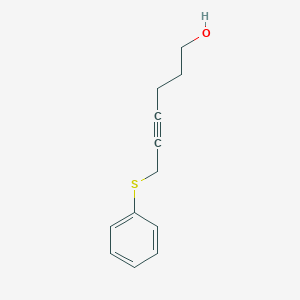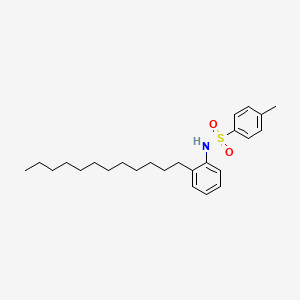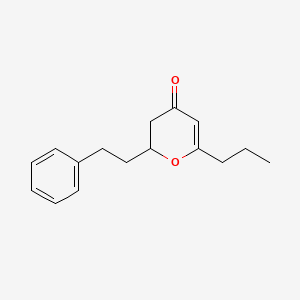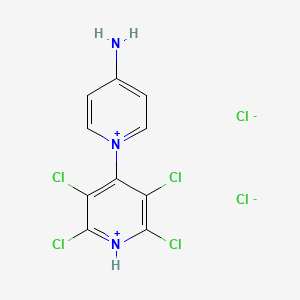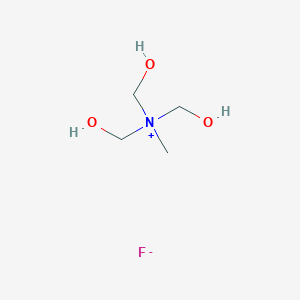
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal is a highly energetic compound characterized by its complex molecular structure.
Vorbereitungsmethoden
The synthesis of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves multiple steps, typically starting with the nitration of suitable precursors. The reaction conditions often require careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less nitrated derivatives.
Substitution: Nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Wissenschaftliche Forschungsanwendungen
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal has several scientific research applications:
Chemistry: It is used in the study of energetic materials and their detonation properties.
Biology: Research into its potential biological effects and interactions with biological molecules.
Medicine: Investigations into its potential use in targeted drug delivery systems.
Industry: Utilized in the development of advanced explosives and propellants for military and aerospace applications
Wirkmechanismus
The mechanism of action of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves the rapid release of energy upon decomposition. The nitro groups play a crucial role in this process, as they facilitate the formation of highly reactive intermediates that lead to the explosive release of gases and heat. The molecular targets and pathways involved include the breaking of nitrogen-oxygen bonds and the formation of nitrogen gas and other byproducts .
Vergleich Mit ähnlichen Verbindungen
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal can be compared with other high-energy compounds such as:
- 4-(2,2,2-Trinitroethyl)-2,6,8,10,12-pentanitrohexaazaisowurtzitane
- 4,10-Bis(2,2,2-trinitroethyl)-2,6,8,12-tetranitrohexaazaisowurtzitane These compounds share similar structural features, such as multiple nitro groups, but differ in their specific arrangements and the presence of additional functional groups. The uniqueness of this compound lies in its specific molecular configuration, which influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
666728-80-9 |
|---|---|
Molekularformel |
C7H9N5O11 |
Molekulargewicht |
339.17 g/mol |
IUPAC-Name |
4,4-dinitro-2-(2,2,2-trinitroethyl)pentanal |
InChI |
InChI=1S/C7H9N5O11/c1-6(8(14)15,9(16)17)2-5(4-13)3-7(10(18)19,11(20)21)12(22)23/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
NFHIILHSGLJFLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C=O)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


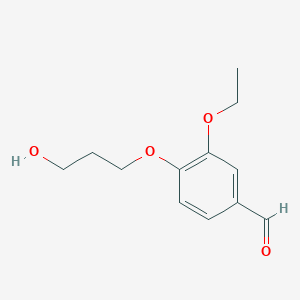
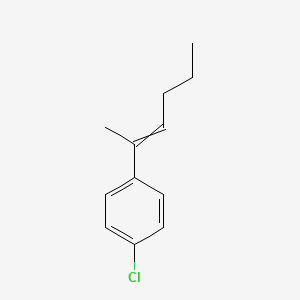


![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)

